Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (TBD-8C) is a chemical compound that has been used in a variety of scientific applications. It is an organic molecule composed of two spirocyclic rings and a tert-butyl group. TBD-8C is a relatively new chemical, having been first synthesized in the early 2000s. Since then, it has been used in research for a variety of purposes, including as a ligand for metal complexes, as a catalyst in organic reactions, and as a reagent in various organic syntheses.
Scientific Research Applications
Supramolecular Arrangements
Research on derivatives of diazaspiro[4.5]decane, including tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, has explored their supramolecular arrangements. These compounds exhibit interesting structural properties, such as crystal formation without solvent molecules and the role of substituents in supramolecular configurations (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
These compounds are used in the synthesis and conformational analysis of peptides. Spirolactams, a related class, have been synthesized as conformationally restricted pseudopeptides, mimicking the structure of specific dipeptides (Fernandez et al., 2002).
Stereochemical Configuration Analysis
The analysis of stereochemical configuration of spirodecanes, including diazaspiro[4.5]decanes, has been a topic of research. These studies involve the use of NMR techniques to understand the relative stereochemistry of these compounds, contributing to the understanding of their chemical behavior (Guerrero-Alvarez et al., 2004).
Synthesis of Biologically Active Compounds
Research into the reaction pathways and synthesis techniques of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a closely related compound, contributes to the development of potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Applications in Stereoselective Synthesis
The compound is involved in stereoselective synthesis processes. For example, derivatives have been synthesized for application in the creation of pyrrolidones and diazaspirodecanes, highlighting its versatility in producing structurally complex molecules (Hernández-Ibáñez et al., 2020).
Crystallographic Studies
Research on the crystal structure of derivatives, such as tert-butyl triazaspirodecane carboxylates, provides insights into their molecular symmetry and conformation, which is crucial for understanding their chemical and physical properties (Dong et al., 1999).
properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHFVXFMQGQAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632524 | |
Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
236406-39-6 | |
Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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